molecular formula C18H10BrNO3 B077638 C.I.Solvent yellow 176 CAS No. 10319-14-9

C.I.Solvent yellow 176

Cat. No.: B077638
CAS No.: 10319-14-9
M. Wt: 368.2 g/mol
InChI Key: DVBLPJWQXDCAKU-UHFFFAOYSA-N
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Description

C.I. Disperse Yellow 64 is a high-purity anthraquinone-based disperse dye specifically designed for research and development applications, particularly in the textile industry. Its primary research value lies in its application for dyeing synthetic hydrophobic fibers like polyester and acetate, serving as a critical model compound for studying dyeing kinetics, colorfastness properties (including light, wash, and sublimation fastness), and the thermodynamics of dye-fiber interaction. Researchers utilize this dye to investigate and optimize dyeing parameters such as temperature, pressure, and carrier effects in high-temperature dyeing processes. Furthermore, C.I. Disperse Yellow 64 is instrumental in fundamental studies on the mechanism of disperse dye action, which involves adsorption from an aqueous dispersion onto the fiber surface followed by diffusion into the polymer matrix. Its well-characterized anthraquinone structure also makes it a valuable intermediate or reference standard in the synthesis and analysis of novel dye derivatives and for environmental research focusing on the degradation and remediation of dyeing effluents. This product is supplied with comprehensive analytical documentation, including HPLC purity and spectral data, to ensure reproducibility and reliability in experimental settings.

Properties

IUPAC Name

2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBLPJWQXDCAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044503
Record name C.I. Disperse Yellow 64
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Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10319-14-9, 12223-86-8
Record name Disperse Yellow 64
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Record name C.I. Disperse Yellow 64
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Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)-
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Record name C.I. Disperse Yellow 64
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Record name 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)
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Mechanism of Action

Biological Activity

C.I. Disperse Yellow 64, also known as C.I. 47023, is a synthetic dye primarily used in the textile industry for dyeing polyester and its blends. This article explores its biological activity, environmental impact, and safety concerns based on diverse research findings.

  • Molecular Formula : C18H10BrNO3
  • Molecular Weight : 368.18 g/mol
  • CAS Number : 12223-86-8
  • Solubility : Soluble in sulfuric acid, acetone, and pyridine; soluble in ethanol; insoluble in water.

C.I. Disperse Yellow 64 acts primarily as a dye through the following mechanisms:

  • Dyeing Process : The dye disperses in a solvent to form a stable system, allowing for effective binding to synthetic fibers during the dyeing process. This involves diffusion of the dye molecules into the fibers, which is influenced by temperature, pH, and dye bath composition .
  • Biochemical Pathways : The dye interacts with various biochemical pathways upon exposure, particularly through its role as an aryl hydrocarbon receptor (AhR) ligand. This interaction can have implications for both environmental and health-related effects.

Environmental Impact

Research indicates that C.I. Disperse Yellow 64 can have significant environmental effects:

  • Aryl Hydrocarbon Receptor Activation : Chou et al. (2007) identified C.I. Disperse Yellow 64 as a potent AhR ligand in dyeing wastewater, suggesting potential toxicity and ecological risks associated with its use in industrial applications.
  • Dispersion Behavior : Studies have shown that the presence of certain dispersants can improve the stability of dye dispersions, potentially reducing environmental pollution from effluents produced during dyeing processes.

Case Studies

  • Dyeing Efficiency and Environmental Concerns : A study by Dong et al. (2009) explored the influence of dye-polyether derivatives on the dispersion behavior of C.I. Disperse Yellow 64. The findings suggested improved dispersion stability, which may help mitigate some environmental impacts associated with traditional dyeing methods.
  • Health Implications : Research has indicated that exposure to disperse dyes like C.I. Disperse Yellow 64 can lead to skin sensitization and other health concerns among workers in the textile industry .

Safety and Hazards

The safety profile of C.I. Disperse Yellow 64 raises several concerns:

  • Toxicity : The compound has been associated with various toxicological effects, including potential carcinogenicity due to its ability to activate AhR pathways .
  • Regulatory Status : Due to its biological activity and potential health risks, regulatory agencies are increasingly scrutinizing the use of such dyes in consumer products.

Future Directions

Research into C.I. Disperse Yellow 64 is evolving toward:

  • Safer Synthesis Methods : Innovations in synthesis processes aim to enhance safety by minimizing hazardous reactions during production .
  • Environmental Remediation : Strategies are being developed to treat wastewater containing disperse dyes effectively, reducing their ecological footprint.

Comparison with Similar Compounds

Performance Characteristics :

  • Exhibits excellent fastness properties: ISO ratings of 4–5 (washing), 7 (light), and 4–5 (perspiration and rubbing).
  • High-temperature stability when paired with optimized dispersants (e.g., dye-polyether derivatives), achieving particle sizes <1 µm and narrow size distributions.

Comparison with Similar Disperse Yellow Dyes

Structural and Chemical Properties

C.I. Disperse Yellow 64 belongs to the quinophthalone class, characterized by a brominated quinoline backbone fused with an indandione group. This structure contrasts with other disperse yellows, which are often azo- or anthraquinone-based:

Dye Chemical Class Molecular Formula CAS Number
C.I. Disperse Yellow 64 Quinophthalone C₁₈H₁₀BrNO₃ 12223-86-8 / 10319-14-9
C.I. Disperse Yellow 3 Azo C₁₀H₁₀N₄O₂ 2832-40-8
C.I. Disperse Yellow 54 Pyridone-azo Not reported 10319-14-9
C.I. Disperse Yellow 114 Pyridone-azo Not reported 54824-37-2

Key Structural Advantages :

  • The bromine substituent in Yellow 64 enhances lightfastness compared to non-halogenated analogs.
  • Quinophthalones generally exhibit superior thermal stability, making Yellow 64 suitable for high-temperature dyeing processes.

Application Performance

Dispersion Stability :

  • Yellow 64 demonstrates enhanced stability when paired with dye-polyether dispersants , achieving a dye-to-dispersant ratio of 10:1, significantly lower than commercial dyes.
  • Nonionic dispersants (e.g., polyoxyethylene-polyoxypropylene block copolymers) improve high-temperature stability by balancing hydrophilicity and dye-particle adhesion.
  • In contrast, azo-based dyes like Disperse Yellow 3 require higher dispersant loads and show lower thermal resilience.

Fastness Comparison :

Property C.I. Disperse Yellow 64 C.I. Disperse Yellow 3 C.I. Disperse Yellow 114
Lightfastness (ISO) 7 5–6 6–7
Wash Fastness (ISO) 4–5 3–4 4
Rub Fastness (ISO) 4–5 3 4

Yellow 64 outperforms many azo-based yellows in lightfastness, critical for outdoor textiles.

Environmental and Regulatory Considerations

Environmental Impact :

  • Yellow 64 formulations with anionic dispersants (e.g., sodium lignosulfonate) reduce COD in effluents by 30–50% compared to conventional dyes.

Regulatory Status :

  • Yellow 64 is listed in Chinese industrial standards (HG/T 4152-2010) but faces restrictions in regions enforcing ZDHC MRSL compliance.
  • Pyridone-based alternatives (e.g., Disperse Yellow 114) are emerging as safer options but lack the thermal stability of quinophthalones.

Industrial Adoption

  • Suppliers : Multiple Chinese manufacturers (e.g., Zhejiang Huadee) produce Yellow 64 under trade names like DISPERSE YELLOW 3G/3GF.
  • Standards Compliance : Yellow 64 meets ISO and Chinese GB standards for polyester dyeing, whereas newer dyes (e.g., Disperse Yellow 211) are still under evaluation.

Preparation Methods

Reaction Conditions and Limitations

  • Temperature : 120–150°C under inert atmosphere.

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%).

  • Yield : ~85–90% after purification via recrystallization.

While effective, this method faces challenges:

  • Bromine Handling : Requires direct use of brominated intermediates, posing corrosion and toxicity risks.

  • Byproduct Formation : Incomplete condensation generates hydrolyzed phthalic acid, necessitating costly separation.

Modern Bromination-Based Synthesis

A patented innovation (CN113087663B) replaces hazardous bromine with hydrobromic acid (HBr) and ozone (O3_3) , enabling in situ bromine generation.

Stepwise Procedure

  • Bromination :

    • Add concentrated sulfuric acid to a reactor, followed by disperse yellow 54 (precursor).

    • Drip HBr and introduce ozone to trigger the redox reaction:

      2HBr+O3H2O+Br2+O22\text{HBr} + \text{O}_3 \rightarrow \text{H}_2\text{O} + \text{Br}_2 + \text{O}_2
    • Maintain temperature at 30–70°C for 2–5 hours.

  • Workup :

    • Remove excess bromine via air stripping.

    • Quench with water (4–10× mass of precursor), filter, and wash to isolate the product.

Optimized Parameters

ParameterRangeOptimal Value
Molar Ratio (H2_2SO4_4:HBr:O3_3)3–10:1:16:1:1
Reaction Temperature30–70°C60°C
Yield95–98%97.6%

This method eliminates bromine transport risks and improves yield by 7–12% compared to traditional approaches.

Comparative Analysis of Methods

AspectTraditional CondensationModern Bromination
Bromine Handling Direct useIn situ generation
Reaction Time 8–12 hours4–6 hours
Safety Moderate riskHigh safety
Purity 95–97%98–99%
Industrial Adoption Limited post-2020Widely adopted

The modern method’s ozone-mediated bromination reduces environmental impact by minimizing bromine emissions and wastewater contamination.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing batch time by 30%.

  • Waste Recovery : >90% of sulfuric acid is recycled via distillation.

Quality Control

  • HPLC Analysis : Confirms product purity >98% (λ = 450 nm).

  • Colorimetric Testing : Ensures dye strength (≥650 units) and chromaticity (ΔE <0.2).

Environmental and Regulatory Compliance

The modern process aligns with REACH and ZDHC guidelines by:

  • Eliminating bromine storage (LC50_{50} <10 mg/L for aquatic organisms).

  • Reducing VOC emissions by 40% through closed-loop systems .

Q & A

Q. What are the standard synthesis protocols for C.I. Disperse Yellow 64, and how are its purity and structural integrity validated?

C.I. Disperse Yellow 64 (molecular formula: C₁₈H₁₁NO₃) is synthesized via condensation reactions involving brominated quinoline derivatives and indandione precursors . Quality control standards, such as those outlined in HG/T 4152-2010 (China Chemical Industry Standards), specify purity thresholds (>98%) and require characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (¹H NMR) . UV-Vis spectroscopy at λₐᵦₛ ~420 nm is used to confirm chromophore integrity .

Q. How do the photostability and thermal stability of C.I. Disperse Yellow 64 compare to other disperse dyes in textile applications?

C.I. Disperse Yellow 64 exhibits superior lightfastness (rated 6–7 on the ISO 105-B02 scale) and thermal stability (stable up to 200°C) due to its brominated quinoline backbone . Comparative studies with analogues like C.I. Disperse Yellow 3 (ISO lightfastness 4–5) highlight its resistance to photodegradation via electron-withdrawing substituents, which reduce singlet oxygen reactivity .

Q. What analytical techniques are critical for characterizing colloidal dispersions of C.I. Disperse Yellow 64 in aqueous media?

Particle size distribution (via dynamic light scattering), ζ-potential measurements (for electrostatic stability), and adsorption isotherms are essential. For example, adsorption studies using polyether-based dispersants show monolayer coverage at 0.5–1.2 mg/m², correlating with dispersion stability .

Advanced Research Questions

Q. How does the molecular architecture of dye-polyether derivatives influence the dispersion stability of C.I. Disperse Yellow 64?

Polyoxyethylene-polyoxypropylene block copolymers with hydrophobic backbones enhance adsorption efficiency on C.I. Disperse Yellow 64 particles (adsorption capacity: 2.8–3.5 mmol/g) by reducing interfacial tension. Hydrophobic segments anchor to the dye surface, while hydrophilic segments stabilize the dispersion via steric hindrance. This reduces particle aggregation (<200 nm diameter) even at low dispersant-to-dye ratios (1:10 w/w) .

Q. What experimental designs resolve contradictions in adsorption data for C.I. Disperse Yellow 64 when using different dispersants?

Contradictions arise from varying dispersant hydrophobicity and molecular weight (MW). For instance, low-MW dispersants (MW < 2,000 Da) exhibit rapid adsorption but poor long-term stability, whereas high-MW variants (MW > 5,000 Da) show slower kinetics but superior colloidal stability. A factorial design (varying MW, hydrophobicity, and pH) with ANOVA analysis can isolate dominant factors .

Q. How can researchers optimize dye-loading capacity in high-solid dispersions of C.I. Disperse Yellow 64 without compromising stability?

Using a combination of anionic surfactants (e.g., sodium dodecyl sulfate) and polymeric dispersants (e.g., polyvinylpyrrolidone) achieves >40% w/w dye loading. Stability is maintained via electrostatic repulsion (ζ-potential > −30 mV) and controlled particle polydispersity (PDI < 0.2) .

Q. What mechanistic insights explain the pH-dependent solubility of C.I. Disperse Yellow 64 in aqueous systems?

The dye’s quinoline hydroxyl group (pKa ~8.5) deprotonates at alkaline pH, increasing hydrophilicity. Below pH 6, protonation reduces solubility, favoring aggregation. Solubility studies using the shake-flask method (logP = 3.2 ± 0.1) validate this pH-dependent behavior .

Methodological Guidance

Q. How should researchers design adsorption isotherm experiments for C.I. Disperse Yellow 64 dispersants?

  • Use batch adsorption at 25°C with varying dispersant concentrations (0.1–10 mg/mL).
  • Separate particles via centrifugation (15,000 rpm, 30 min) and quantify supernatant dispersant via UV-Vis or fluorescence spectroscopy.
  • Fit data to Langmuir/Freundlich models to determine maximum adsorption capacity (Qₘₐₓ) and affinity constants .

Q. What statistical approaches are recommended for analyzing particle size distribution data in dispersion studies?

  • Report mean diameter (Z-average) and polydispersity index (PDI) from dynamic light scattering.
  • Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions or small sample sizes (n < 30) .

Data Contradiction Analysis

Q. Why do some studies report conflicting ζ-potential values for C.I. Disperse Yellow 64 dispersions?

Variations arise from ionic strength and dispersant chemistry. For example, polyether dispersants with ethylene oxide segments increase negative ζ-potential (−25 mV vs. −15 mV for unmodified dye) due to hydrated layer formation. Contradictions are resolved by standardizing electrolyte concentration (e.g., 1 mM NaCl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C.I.Solvent yellow 176
Reactant of Route 2
Reactant of Route 2
C.I.Solvent yellow 176

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